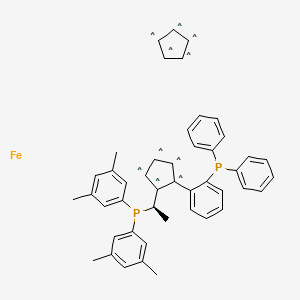

Walphos SL-W006-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C46H44FeP2 |

|---|---|

Molecular Weight |

714.6 g/mol |

InChI |

InChI=1S/C41H39P2.C5H5.Fe/c1-29-23-30(2)26-36(25-29)42(37-27-31(3)24-32(4)28-37)33(5)38-20-14-21-39(38)40-19-12-13-22-41(40)43(34-15-8-6-9-16-34)35-17-10-7-11-18-35;1-2-4-5-3-1;/h6-28,33H,1-5H3;1-5H;/t33-;;/m1../s1 |

InChI Key |

SPJXDOOLGLNVOP-QYKZUBHNSA-N |

SMILES |

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C.[CH]1[CH][CH][CH][CH]1.[Fe] |

Isomeric SMILES |

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@H](C)[C]3[CH][CH][CH][C]3C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C.[CH]1[CH][CH][CH][CH]1.[Fe] |

Canonical SMILES |

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C.[CH]1[CH][CH][CH][CH]1.[Fe] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Walphos SL-W006-2 Ligand

Introduction: The Significance of Walphos Ligands in Asymmetric Catalysis

Walphos ligands are a class of ferrocene-based chiral phosphine ligands that have garnered significant attention in the field of asymmetric catalysis.[1] Their unique structural framework, characterized by a combination of planar and central chirality, imparts exceptional levels of enantioselectivity in a wide array of chemical transformations. These ligands are particularly effective in transition metal-catalyzed reactions, such as asymmetric hydrogenation, where the formation of a specific enantiomer of a chiral molecule is paramount.[1] The modular nature of their synthesis allows for fine-tuning of steric and electronic properties, enabling the rational design of ligands for specific catalytic applications. Walphos SL-W006-2, in particular, has demonstrated high efficacy in such reactions, making its synthesis a topic of considerable interest to researchers in academia and the pharmaceutical industry.

Molecular Structure and Stereochemistry

The this compound ligand, systematically named (1R)-1-[(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene, possesses a well-defined three-dimensional architecture that is crucial for its catalytic activity.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 849925-21-9 | C46H44FeP2 | 714.63 g/mol |

Table 1: Chemical and Physical Properties of this compound.[2]

The stereochemistry of this compound is a key determinant of its function in asymmetric catalysis. The "(1R)" and "(1S)" descriptors denote the absolute configurations of the two stereogenic centers, while the planar chirality of the ferrocene backbone further contributes to the ligand's ability to create a highly selective chiral environment around a metal center.

Synthetic Strategy: A Modular Approach

The synthesis of this compound is a multi-step process that relies on the strategic assembly of its constituent fragments. The general approach leverages the well-established chemistry of ferrocene and the diastereoselective functionalization of its derivatives. The key starting material for this synthesis is enantiopure (R)-Ugi's amine, a versatile building block in the preparation of a wide range of chiral ferrocene-based ligands.

The overall synthetic workflow can be conceptualized as follows:

Caption: Negishi coupling to form the ferrocenylaryl backbone.

Step-by-Step Procedure:

-

Lithiation of (R)-Ugi's Amine: In a flame-dried Schlenk flask under an inert atmosphere, dissolve (R)-Ugi's amine (1.0 equiv) in anhydrous diethyl ether. Cool the solution to -78 °C and add n-butyllithium (1.1 equiv) dropwise. Stir the mixture at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Transmetalation: Cool the resulting solution back to -78 °C and add a solution of anhydrous zinc chloride (1.2 equiv) in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Negishi Coupling: In a separate Schlenk flask, prepare a solution of 2-bromophenyl diphenylphosphine (1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv), and tri(o-tolyl)phosphine (0.04 equiv) in anhydrous THF. Add the freshly prepared organozinc reagent to this catalyst mixture via cannula. Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

Part 2: Substitution of the Dimethylamino Group

The final step in the synthesis of this compound involves the nucleophilic substitution of the dimethylamino group with the desired secondary phosphine. This reaction typically proceeds with retention of configuration at the stereogenic carbon atom. [3] Reaction Scheme:

Caption: Final substitution step to yield this compound.

Step-by-Step Procedure:

-

Reaction Setup: In a Schlenk flask, dissolve the intermediate from Part 1 (1.0 equiv) and bis(3,5-dimethylphenyl)phosphine (1.2 equiv) in degassed acetic acid.

-

Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the progress of the reaction by ³¹P NMR spectroscopy.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica gel under an inert atmosphere. The purified this compound should be stored under an inert atmosphere to prevent oxidation.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Complex multiplet signals in the aromatic and ferrocenyl regions, and characteristic signals for the methyl and ethyl groups. |

| ³¹P NMR | Two distinct signals corresponding to the two different phosphine environments. |

| ¹³C NMR | A full complement of signals corresponding to the carbon atoms in the molecule. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of this compound. |

| Chiral HPLC | A single major peak indicating high enantiomeric purity. |

Table 2: Analytical Techniques for the Characterization of this compound.

Conclusion and Future Outlook

The synthesis of this compound, while a multi-step process, is achievable through well-established organometallic and synthetic methodologies. The modular nature of the synthesis allows for the potential creation of a diverse library of Walphos ligands with tailored steric and electronic properties. This, in turn, will continue to fuel the discovery of new and more efficient asymmetric catalytic transformations, with significant implications for the pharmaceutical, agrochemical, and fine chemical industries. The continued development of robust and scalable synthetic routes to these valuable ligands remains a key area of research.

References

- Schuecker, R., et al. (2010). Synthesis of Ferrocenyl Diphosphine Ligands: Substitution of α-Methoxy or α-Dimethylamino Groups by Phosphines. Retention versus Inversion: A Stereochemical Study. Organometallics, 29.

-

Taylor & Francis. (n.d.). Negishi coupling – Knowledge and References. Retrieved from [Link]

- Chen, J., et al. (2015). A simple synthetic approach for the transformation of (S)-Ugi's amine. Chinese Chemical Letters, 26(7), 843-846.

- Murphy, E. C., & Johnson, J. S. (2022).

-

Solvias AG. (2020). Ligands and Catalysts Catalogue. Retrieved from [Link]

Sources

Technical Guide: Walphos SL-W006-2 in Asymmetric Catalysis

[1][2][3]

Executive Summary

Walphos SL-W006-2 (CAS: 849925-21-9) represents a high-performance tier within the ferrocenyl-based diphosphine ligand class.[][2][3] Distinguished by its modular ferrocene backbone and specific steric tuning via 3,5-xylyl groups, this ligand is critical for researchers targeting difficult asymmetric hydrogenations—specifically for sterically hindered alkenes and ketones where standard BINAP or DuPhos systems fail to induce sufficient enantioselectivity.[2]

This guide serves as an operational manual for the application of SL-W006-2, moving beyond basic data to provide a mechanistic rationale for its use, validated experimental protocols, and troubleshooting frameworks derived from industrial application.

Part 1: Chemical Identity & Technical Specifications[2][3][4]

The efficacy of SL-W006-2 stems from its C1-symmetry and the electronic modulation provided by the electron-rich ferrocene scaffold combined with the steric bulk of the xylyl substituents.[][2][3]

Technical Data Table

| Parameter | Specification |

| Common Name | This compound |

| CAS Number | 849925-21-9 |

| Molecular Formula | C₄₆H₄₄FeP₂ |

| Molecular Weight | 714.63 g/mol |

| IUPAC Name | (1R)-1-[(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene |

| Appearance | Orange to Red-Orange crystalline solid |

| Solubility | Soluble in CH₂Cl₂, THF, Toluene; Insoluble in Water, Alcohols (low solubility) |

| Air Sensitivity | Oxidatively unstable in solution; store under Argon/Nitrogen |

| Key Substituents | P1: Diphenylphosphine (-PPh₂)P2: Bis(3,5-dimethylphenyl)phosphine (3,5-Xylyl) |

Structural Logic

The Walphos scaffold features a ferrocene backbone that creates a rigid yet adaptable chiral pocket.[][2][3] SL-W006-2 specifically utilizes 3,5-dimethylphenyl (xylyl) groups on the alkyl-phosphine arm.[][2][3]

-

Mechanistic Impact: The xylyl groups increase steric bulk compared to phenyl analogs (SL-W001 series), often enhancing enantioselectivity (ee) in substrates with smaller pro-chiral centers by tightening the chiral pocket.[][2][3]

-

Electronic Effect: The electron-rich ferrocene backbone facilitates rapid oxidative addition steps in Rh and Ru catalytic cycles.[][2][3]

Part 2: Experimental Framework & Protocols

Scientist's Note: The most common failure mode with Walphos ligands is oxidation prior to complexation.[][2][3] The protocols below assume a strict Schlenk or Glovebox environment (< 1 ppm O₂).

Protocol A: In-Situ Catalyst Generation (Rh-Walphos System)

Target Application: Asymmetric Hydrogenation of Functionalized Alkenes (e.g., Dehydroamino acids, Itaconates).[][2][3]

Reagents:

-

Precursor: [Rh(cod)₂]BF₄ or [Rh(nbd)₂]BF₄ (1.0 equiv)[][2][3]

-

Solvent: Degassed Methanol (MeOH) or Dichloromethane (DCM)[][2][3]

Step-by-Step Methodology:

-

Preparation: In a nitrogen-filled glovebox, weigh 3.6 mg (0.005 mmol) of SL-W006-2 into a 4 mL vial.

-

Metal Addition: Add 2.0 mg (0.005 mmol) of [Rh(cod)₂]BF₄ solid directly to the vial.

-

Solvation: Add 1.0 mL of anhydrous, degassed MeOH.

-

Complexation: Stir at room temperature for 15–30 minutes.

-

Substrate Addition: Add the substrate (0.5 – 1.0 mmol) dissolved in 2–3 mL of solvent.

-

Hydrogenation: Transfer to an autoclave/pressure reactor. Purge 3x with H₂. Pressurize to 5–30 bar (substrate dependent) and stir at 25°C.

Protocol B: Ru-Catalyzed Hydrogenation of Ketones

Target Application: Synthesis of Chiral Alcohols (e.g., β-keto esters).[][2][3]

Modification:

Part 3: Mechanistic Visualization

Workflow: High-Throughput Screening (HTS) to Scale-Up

The following diagram outlines the decision logic for screening SL-W006-2 against other ligand classes.

Caption: Operational workflow for integrating this compound into asymmetric screening campaigns.

Catalytic Cycle: Rh-Walphos Hydrogenation

Understanding the cycle helps in troubleshooting low conversion (often step 2 failure) or low ee (step 3 failure).[][2][3]

Caption: Simplified Rh-Walphos catalytic cycle. The steric bulk of SL-W006-2 dictates the facial selectivity during the Migratory Insertion step.[][2][3]

Part 4: Troubleshooting & Optimization (E-E-A-T)

Problem: High Conversion, Low Enantioselectivity (< 50% ee)

-

Root Cause: Non-selective binding often caused by solvent interference or lack of steric pressure.[][2][3]

-

Solution: Switch from coordinating solvents (MeOH) to non-coordinating solvents (DCM or Toluene). The bulky 3,5-xylyl groups on SL-W006-2 often require specific solvation shells to lock the conformation.[][2][3]

-

Advanced Tactic: Lower the temperature to 0°C. Walphos ligands are robust; lower T often drastically improves ee with minimal loss in TOF (Turnover Frequency).[][2][3]

Problem: No Reaction (0% Conversion)

Problem: Slow Reaction (Low TOF)

References

-

BOC Sciences. this compound Product Specifications and CAS Verification.[][2][3] Retrieved from [][2][3]

-

Solvias AG. Ligands and Catalysts Catalogue (2020). Detailed nomenclature and application data for the Walphos series. Retrieved from [][2][3]

-

Strem Chemicals (Ascensus). Technical Note: Walphos Ligands in Asymmetric Synthesis. Retrieved from [][2][3]

-

PubChem. this compound Compound Summary. National Library of Medicine.[][2][3] Retrieved from [][2][3]

-

Gross, M. A., et al. (2014).[][2][3] Walphos versus Biferrocene-Based Walphos Analogues in the Asymmetric Hydrogenation of Alkenes and Ketones. Organometallics, 33(8), 1945-1952.[][2][3] (Mechanistic comparison of Walphos backbone). Retrieved from [][2][3]

Technical Guide: Coordination Chemistry of Walphos SL-W006-2 with Transition Metals

Executive Summary

Walphos SL-W006-2 (CAS: 849925-21-9) represents a high-performance tier within the ferrocenyl-aryl diphosphine ligand class.[][2][3] Distinguished by its (1R)-1-[(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene architecture, this ligand introduces specific steric bulk via 3,5-dimethylphenyl (xylyl) groups on the alkyl-backbone phosphine.[][2][3]

This guide details the coordination mechanics, electronic profiling, and catalytic utility of SL-W006-2, specifically focusing on its privileged status in Rh(I)-catalyzed asymmetric hydrogenation of sterically demanding alkenes and Ru(II)-catalyzed reduction of ketones.[][2][3]

Part 1: Ligand Architecture & Physicochemical Profile[1][2][3]

Structural Anatomy

Unlike C2-symmetric ligands (e.g., BINAP), this compound possesses C1 symmetry , creating a highly specific chiral pocket.[][2][3] Its architecture is defined by two distinct phosphine environments:[][3]

-

The Stabilizing Anchor: A diphenylphosphino group attached to the ortho-position of a phenyl ring, which is itself bonded to the ferrocene backbone.[][2][3]

-

The Modulating Arm: A bis(3,5-dimethylphenyl)phosphino group attached to the chiral ethyl substituent on the ferrocene.[][2][3]

The introduction of the 3,5-dimethylphenyl (xylyl) groups in SL-W006-2 (compared to the phenyl groups in SL-W001) increases the steric demand and slightly enhances electron density at the phosphorus center, often resulting in higher enantioselectivity for substrates with competing steric bulk.[][2][3]

Electronic & Steric Parameters[1][2][3][4]

-

Bite Angle: Upon coordination, Walphos ligands form an 8-membered chelate ring .[][2][3][4] This large bite angle favors cis-coordination geometries and accommodates bulky substrates.[][2][3]

-

Chirality: The ligand possesses both planar chirality (ferrocene substitution pattern) and central chirality (ethyl arm).[][2][3]

-

Electronic Bias: The xylyl-phosphine is more electron-rich than the diphenyl-phosphine, creating an electronic gradient across the metal center that influences trans-effect operations during the catalytic cycle.[][2][3]

Table 1: Physicochemical Specifications of SL-W006-2

| Parameter | Specification |

| CAS Number | 849925-21-9 |

| Formula | C46H44FeP2 |

| MW | 714.63 g/mol |

| Appearance | Orange to dark orange crystalline powder |

| Stability | Air-stable in solid state; sensitive in solution |

| Solubility | Soluble in THF, DCM, Toluene; Insoluble in Alcohols/Water |

Part 2: Coordination Chemistry Principles

Metal Binding Modes

SL-W006-2 acts as a bidentate chelator.[][2][3] The flexibility of the 8-membered ring allows the ligand to adapt to the steric requirements of the substrate/metal complex, a feature often cited as the "flexible fit" mechanism.[][2][3]

Rhodium(I) Complexation[2][3]

-

Coordination: The ligand displaces the diene (COD/NBD) to form cationic species of the type [Rh(SL-W006-2)(Solvent)₂]⁺ .[][2]

-

Geometry: Distorted square planar.[][2][3] The large chelate ring forces the P-Rh-P angle to open, exposing the metal face for substrate binding.[][2][3]

Ruthenium(II) Complexation[2][3][4][5]

-

Coordination: Forms neutral species [RuCl₂(SL-W006-2)(diamine)] (in Noyori-type systems) or cationic solvates depending on the counterion.[][2][3]

-

Utility: Essential for ketone hydrogenation where the NH-effect of a diamine co-ligand is required.[][2][3]

Visualization of Coordination Logic

Figure 1: Logical flow of this compound coordination features leading to catalytic activity.[][3]

Part 3: Catalytic Applications & Case Studies

Asymmetric Hydrogenation of Alkenes (Rh-Catalyzed)

SL-W006-2 is a "privileged" ligand for the hydrogenation of functionalized olefins, particularly those relevant to pharmaceutical intermediates.[][2][3]

-

Key Substrate Class:

-unsaturated carboxylic acids, esters, and enamides.[][2][3] -

Mechanism: The Rh(I) cycle involves oxidative addition of H₂, migratory insertion of the alkene, and reductive elimination.[][2][3] The xylyl groups of SL-W006-2 effectively block one quadrant of the catalyst, forcing the substrate to bind in a specific prochiral orientation.[][2][3]

Case Study: Synthesis of Aliskiren Intermediate Walphos ligands, including the W006 series, have been instrumental in the synthesis of chiral intermediates for Aliskiren (a renin inhibitor).[][2][3] The hydrogenation of 2-isopropylcinnamic acid derivatives using Walphos-Rh complexes yields high optical purity (>95% ee), critical for the drug's efficacy.[][2][3]

Asymmetric Hydrogenation of Ketones (Ru-Catalyzed)

While often associated with Rh, SL-W006-2 is highly effective in Ru-catalyzed reduction of

-

Example: Hydrogenation of 2,4-pentanedione to (S,S)-2,4-pentanediol.

-

Performance: >98% ee and quantitative conversion.

Part 4: Experimental Protocols

Protocol A: In-Situ Preparation of Rh(I)-SL-W006-2 Catalyst

This protocol describes the generation of the active catalyst for hydrogenation screening.[][2][3]

Materials:

-

This compound (Ligand)[]

Workflow:

-

Inert Environment: Perform all steps in a glovebox (N₂ or Ar atmosphere).

-

Weighing:

-

Weigh 4.1 mg (0.01 mmol) of [Rh(COD)₂]BF₄ into a 4 mL vial.

-

Weigh 7.9 mg (0.011 mmol, 1.1 equiv) of SL-W006-2 into a separate vial.

-

-

Dissolution:

-

Complexation: Stir at room temperature for 15–30 minutes. The solution color will deepen to a reddish-orange, indicating the formation of [Rh(SL-W006-2)(COD)]BF₄ .[][3]

-

Usage: This stock solution is ready for injection into the hydrogenation autoclave containing the substrate.

Protocol B: Asymmetric Hydrogenation Screening

Substrate: Methyl 2-acetamidoacrylate (Standard Test Substrate).

-

Preparation: Dissolve 1 mmol of substrate in 4 mL MeOH in a glass liner.

-

Catalyst Addition: Add 1 mol% (relative to substrate) of the catalyst solution prepared in Protocol A.

-

Pressurization: Place liner in a high-pressure autoclave. Purge 3x with H₂ (10 bar).

-

Reaction: Pressurize to 30 bar H₂. Stir at 25°C for 12 hours.

-

Analysis: Vent H₂. Analyze conversion and ee via Chiral HPLC or GC.[][2][3]

Part 5: Troubleshooting & Optimization

Table 2: Common Issues and Remediation Strategies

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning (O₂/H₂O) | Ensure strict anaerobic conditions; use dry solvents (<50 ppm H₂O).[][2][3] |

| Low Conversion | Substrate Inhibition | Increase H₂ pressure (up to 50-80 bar); increase temperature (up to 50°C).[][2][3] |

| Low Enantioselectivity | Solvent Mismatch | Switch solvent polarity.[][2][3] Try TFE (Trifluoroethanol) or mixtures of DCM/MeOH.[][2][3] |

| Ligand Oxidation | Air exposure | SL-W006-2 phosphines are electron-rich and oxidize easily.[][2][3] Store under Ar at -20°C. |

Optimization Workflow Diagram

Figure 2: Decision tree for optimizing Walphos-catalyzed hydrogenation reactions.

References

-

Solvias AG. Ligands and Catalysts Catalogue. Retrieved from [2][3]

-

BOC Sciences. this compound Product Information. Retrieved from [2][3]

-

Gross, M. A., et al. (2014). "Walphos versus Biferrocene-Based Walphos Analogues in the Asymmetric Hydrogenation of Alkenes and Ketones."[][2][3] Organometallics, 33(8), 1945–1952.[][2][3] Retrieved from [2][3]

-

Sturm, T., et al. (2013). "Biferrocene-Based Diphosphine Ligands: Synthesis and Application of Walphos Analogues in Asymmetric Hydrogenations."[][2][3][6] Organometallics, 32(4), 1075–1084.[][2][3][7] Retrieved from [2][3]

-

Santa Cruz Biotechnology. Walphos SL-W005-2 and W006-2 Technical Data. Retrieved from [2][3]

Sources

- 2. solvias.com [solvias.com]

- 3. chemscene.com [chemscene.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biferrocene-Based Diphosphine Ligands: Synthesis and Application of Walphos Analogues in Asymmetric Hydrogenations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biferrocene-Based Diphosphine Ligands: Synthesis and Application of Walphos Analogues in Asymmetric Hydrogenations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Walphos Ligand Family: Structural Evolution and Industrial Application

The following technical guide details the discovery, structural mechanics, and industrial application of the Walphos ligand family.

Technical Whitepaper | Version 1.0

Executive Summary

The Walphos ligand family represents a pivotal evolution in chiral ferrocenyl diphosphines, developed to address the limitations of the predecessor Josiphos family. Discovered through a collaboration between Solvias AG and Prof. Walther Weissensteiner (University of Vienna), Walphos ligands are characterized by a unique 8-membered chelate ring upon metal coordination. This structural feature, combined with a highly modular synthesis derived from the Ugi amine, has established Walphos as a privileged ligand class for the asymmetric hydrogenation of challenging substrates, including the industrial synthesis of the renin inhibitor Aliskiren .

Genesis and Structural Design

From Josiphos to Walphos

While the Josiphos ligands (1,2-diphosphinoferrocenes) set the standard for industrial asymmetric catalysis in the 1990s, certain sterically demanding or functionalized substrates required a ligand with a larger bite angle and greater flexibility.

-

Josiphos: Forms a rigid 5/6-membered chelate ring (depending on coordination), providing tight chiral pockets but limited flexibility.

-

Walphos: Introduces a phenyl spacer between the ferrocene backbone and the second phosphine group. This extension creates an 8-membered chelate ring with transition metals (Rh, Ru, Ir).[1]

The 8-Membered Chelate Effect

The defining feature of Walphos is the Ferrocenyl-Aryl-Phosphine scaffold.

-

Backbone: The primary chirality resides in the ferrocenyl-ethyl arm (inherited from the Ugi amine).

-

Spacer: An aromatic ring (usually phenyl) is attached to the ferrocene.[1][2]

-

Coordination: The phosphine on the ethyl arm and the phosphine on the phenyl ring coordinate to the metal, forming a large, flexible 8-membered metallacycle. This flexibility allows the catalyst to accommodate bulky substrates (like cis-alkenes or tetrasubstituted olefins) that rigid ligands often fail to convert.

Modular Synthesis: The Ugi Amine Route

The commercial success of Walphos is driven by its modular synthesis. Unlike ligands requiring de novo synthesis for every variant, Walphos utilizes the Ugi amine ((R)-N,N-dimethyl-1-ferrocenylethylamine) as a universal chiral scaffold. This allows for the independent tuning of both phosphine moieties (

Synthesis Workflow

The synthesis relies on a sequence of lithiation , Negishi coupling , and nucleophilic substitution .

Figure 1: Modular synthesis pathway of Walphos ligands, highlighting the independent introduction of phosphine groups.

Key Synthetic Steps (Technical Detail)

-

Stereoselective Lithiation: The amino group of the Ugi amine directs lithiation to the ortho-position of the ferrocene ring.

-

Negishi Coupling: The lithiated species is transmetalated to Zinc and coupled with a dihaloarene (e.g., 1-bromo-2-iodobenzene) using a Pd catalyst. This installs the phenyl spacer.

-

Phosphination 1 (Aryl Arm): The remaining halide on the phenyl ring is lithiated and quenched with a chlorophosphine (

). -

Phosphination 2 (Chiral Arm): The dimethylamino group is converted to an acetate (using acetic anhydride) and then displaced by a secondary phosphine (

) with retention of configuration, completing the ligand.

Industrial Application: The Aliskiren Case Study

The most authoritative validation of the Walphos family is its role in the synthesis of Aliskiren (Tekturna), a renin inhibitor. The key intermediate, a 2-isopropylcinnamic acid derivative, presents a significant challenge due to steric bulk and the requirement for high enantiopurity.

Reaction Parameters

-

Substrate: 2-isopropylcinnamic acid derivative.

-

Catalyst System: Rh(NBD)

BF -

Conditions: High pressure H

, MeOH/Toluene solvent. -

Performance: The Walphos system achieved >95% ee and Turnover Numbers (TON) exceeding 5,000, outperforming BINAP and DuPhos variants.

Comparative Performance Data

The following table summarizes the performance of Walphos against other privileged ligands for sterically demanding acid substrates.

| Ligand Class | Chelate Size | Relative Activity (TOF) | Enantioselectivity (% ee) | Notes |

| Walphos (SL-W001) | 8-membered | High | 95 - 97% | Best for bulky cinnamic acids |

| Josiphos (SL-J001) | 5/6-membered | High | 85 - 90% | Excellent, but lower ee for this specific class |

| BINAP | 7-membered | Moderate | 70 - 80% | Often requires higher pressures |

| DuPhos | 5-membered | Moderate | < 50% | Sterically mismatched for isopropyl group |

Mechanistic Insights & Catalytic Cycle

The large bite angle of Walphos influences the migratory insertion step of the hydrogenation cycle. By creating a more open coordination sphere, it facilitates the binding of bulky olefins while the chiral pocket (defined by the CF

Figure 2: Simplified catalytic cycle for Rh-Walphos mediated asymmetric hydrogenation.

Experimental Protocol

Standard Procedure: Rh-Catalyzed Hydrogenation with Walphos

This protocol is a self-validating baseline for hydrogenating dehydroamino acids or itaconates.

Materials:

-

Ligand: Walphos SL-W001-1 (1.1 equiv relative to Rh).

-

Precursor: [Rh(nbd)

]BF -

Solvent: Degassed Methanol (MeOH).

-

Substrate: Dimethyl itaconate (Model substrate).

Protocol:

-

Catalyst Preparation (In-situ):

-

In a glovebox (N

atmosphere), weigh [Rh(nbd) -

Add 2.0 mL of degassed MeOH.

-

Stir for 15 minutes. The solution should turn from orange to a deep orange-red, indicating complex formation.

-

-

Substrate Addition:

-

Add Dimethyl itaconate (158 mg, 1.0 mmol) to the catalyst solution (S/C ratio = 100).

-

-

Hydrogenation:

-

Transfer the vial to a high-pressure steel autoclave.

-

Purge 3 times with H

(5 bar). -

Pressurize to 30 bar H

. -

Stir at room temperature (25°C) for 2 hours.

-

-

Work-up & Analysis:

-

Release pressure carefully.

-

Concentrate the solvent via rotary evaporation.

-

Analyze conversion and ee via Chiral HPLC (e.g., Chiralcel OD-H column, 95:5 Hexane:iPrOH).

-

Validation Check:

-

Full conversion (>99%) should be observed.

-

Enantiomeric excess (ee) should exceed 95% (S-enantiomer usually favored with SL-W001-1).

References

-

Sturm, T., Weissensteiner, W., & Spindler, F. (2003).[1] Novel, Highly Modular Ferrocene-Based Diphosphine Ligands: Synthesis and Application in Asymmetric Hydrogenation. Advanced Synthesis & Catalysis.[1][3]

-

Solvias AG. (2024). Walphos Ligand Portfolio and Technical Data.[3][4] Solvias Official Site.

-

Blaser, H. U., et al. (2007). Industrial Asymmetric Hydrogenation.[3] In Asymmetric Catalysis on Industrial Scale. Wiley-VCH.

-

Wang, Y., et al. (2008).[3] Synthesis, Coordination Behavior, and Use in Asymmetric Hydrogenations of Walphos-Type Ligands.[1][3][5][6][7] Organometallics.[3][5][8][9]

-

Zirakzadeh, A., et al. (2013).[5][7] Biferrocene-Based Diphosphine Ligands: Synthesis and Application of Walphos Analogues. Organometallics.[3][5][8][9]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. scilit.com [scilit.com]

- 4. chemscene.com [chemscene.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Biferrocene-Based Diphosphine Ligands: Synthesis and Application of Walphos Analogues in Asymmetric Hydrogenations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. kulturkaufhaus.de [kulturkaufhaus.de]

commercial availability and suppliers of Walphos SL-W006-2

Technical Whitepaper: Strategic Sourcing and Catalytic Utility of Walphos SL-W006-2

Executive Summary

This compound is a premier chiral ferrocenyl bisphosphine ligand designed for high-performance asymmetric hydrogenation.[1][] Developed by Solvias, this ligand is part of the "Walphos" family, which is structurally related to Josiphos but distinguished by an 8-membered chelate ring upon metal coordination (compared to the 7-membered ring of Josiphos).[1][]

This guide addresses the critical need for precise sourcing information and rigorous application protocols. SL-W006-2 is particularly valued for its ability to induce high enantioselectivity (>95% ee) in the hydrogenation of functionalized ketones and sterically hindered alkenes, often where other privileged ligands (e.g., BINAP, DuPhos) fail to provide sufficient turnover numbers (TON).[1][]

Chemical Identity & Structural Integrity

To ensure reproducibility in drug development, the exact stereochemical identity of the ligand must be verified before procurement.[] SL-W006-2 is the enantiomer of the standard SL-W006-1.[1][]

Technical Specifications

| Property | Specification |

| Trade Name | This compound |

| CAS Number | 849925-21-9 |

| Chemical Name | (S)-1-[(S)-2-(2'-Diphenylphosphinophenyl)ferrocenyl]ethyldi(3,5-xylyl)phosphine |

| Molecular Formula | C₄₆H₄₄FeP₂ |

| Molecular Weight | 714.63 g/mol |

| Appearance | Orange to dark orange crystalline powder |

| Solubility | Soluble in THF, DCM, Toluene; Insoluble in Water, Alcohols (low) |

| Air Sensitivity | High (Oxidizes to phosphine oxide; handle under Argon/Nitrogen) |

Structural Logic & Chelation Mode

The efficacy of SL-W006-2 stems from its modular electronic tuning.[1][] Unlike the parent Walphos (SL-W001), which carries phenyl groups on both phosphines, SL-W006-2 incorporates electron-rich and sterically demanding 3,5-xylyl (3,5-dimethylphenyl) groups on the alkyl-bound phosphine.[1][]

Figure 1: Structural connectivity of this compound showing the formation of the characteristic 8-membered chelate ring upon metal coordination.[1][]

Commercial Availability & Supply Chain

Sourcing SL-W006-2 requires distinguishing between "Research Grade" (re-packaged) and "Process Grade" (bulk).[1][] Solvias (Switzerland) is the patent holder and primary manufacturer.[1][]

Supplier Tiering

| Supplier Type | Vendor Name | Catalog / Ref # | Typical Scale | Lead Time |

| Originator (Primary) | Solvias | SL-W006-2 | 10g – 10kg+ | Stock / 4 Weeks |

| Distributor (Global) | Sigma-Aldrich (Merck) | 680655 (Check specific SKU) | 100mg – 1g | Immediate |

| Distributor (Specialist) | Strem (Ascensus) | 26-1265 (Kit Component) | 100mg – 5g | Stock |

| Bulk/Generic | BOC Sciences | BCC-01038 | Custom | Inquiry Based |

Strategic Sourcing Logic

For GMP campaigns, direct engagement with Solvias is mandatory to secure the IP license included in the bulk price.[] For screening, distributors are preferred to avoid minimum order quantities (MOQ).[1][]

Figure 2: Decision matrix for sourcing Walphos ligands based on project phase and licensing requirements.[1][]

Application Science: Asymmetric Hydrogenation

This section details a self-validating protocol for the Rhodium-catalyzed asymmetric hydrogenation of a functionalized alkene.

Mechanism: The 8-membered chelate ring creates a flexible yet sterically defined chiral pocket.[1][] The 3,5-xylyl groups on the ethyl arm increase electron density at the metal center compared to the phenyl analog, often accelerating the oxidative addition step in the catalytic cycle.[]

Standard Operating Protocol (SOP)

Objective: Hydrogenation of methyl 2-acetamidoacrylate (Model Substrate). Target: >99% Conversion, >95% ee.

Materials:

-

Ligand: this compound (1.1 equiv relative to metal).[1][]

-

Precursor: [Rh(nbd)2]BF4 (Bis(norbornadiene)rhodium(I) tetrafluoroborate).[1][][3]

-

Solvent: Degassed Methanol (MeOH) or Dichloromethane (DCM).[1][]

-

Gas: Hydrogen (H₂) 5.0 grade.[1][]

Step-by-Step Workflow:

-

Glovebox Operations (O₂ < 1 ppm):

-

Weigh [Rh(nbd)2]BF4 (0.01 mmol) and SL-W006-2 (0.011 mmol) into a glass vial.

-

Add 2 mL of degassed DCM.[1][] Stir for 30 minutes. The solution should turn from orange to a deep red-orange, indicating active catalyst formation [Rh(L*)(nbd)]+.[1][]

-

Checkpoint: If the solution turns black or precipitates, oxygen contamination has occurred.[] Discard.

-

-

Substrate Preparation:

-

Dissolve substrate (1.0 mmol, S/C = 100) in 3 mL degassed MeOH.

-

Transfer the catalyst solution to the substrate solution via cannula or syringe.[1][]

-

-

Hydrogenation:

-

Place the vial in a high-pressure autoclave.

-

Purge Cycle: Pressurize with N₂ to 10 bar, vent to 1 bar (Repeat 3x).

-

H₂ Introduction: Pressurize with H₂ to 30 bar.

-

Stir at Room Temperature (25°C) for 12-24 hours.

-

-

Workup & Analysis:

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Poisoned Catalyst / Low Pressure | Ensure rigorous degassing.[1][] Increase H₂ pressure to 50 bar. |

| Low ee | Solvent Effect / Temp | Switch from MeOH to TFE (Trifluoroethanol) or DCM.[1][] Lower temp to 0°C. |

| Slow Reaction | Steric Bulk | SL-W006-2 is bulky.[1][] Increase catalyst loading to 2 mol% or raise temp to 40°C. |

References

-

Solvias AG. Ligands and Catalysts Catalogue. Kaiseraugst, Switzerland.[1][] Available at: [Link][1][]

-

Sturm, T., et al. (2008).[1][] "Synthesis, Coordination Behavior, and Use in Asymmetric Hydrogenations of Walphos-Type Ligands." Organometallics, 27(6), 1119-1127.[1][] [Link]

-

Gross, M. A., et al. (2014).[1][] "Walphos versus Biferrocene-Based Walphos Analogues in the Asymmetric Hydrogenation of Alkenes and Ketones." Organometallics, 33(8), 1945–1952.[1][] [Link]

Sources

Methodological & Application

Application Note: Enantioselective Hydrogenation of Olefins Using Walphos SL-W006-2

Executive Summary

The asymmetric hydrogenation of prochiral olefins is a cornerstone technology in the synthesis of chiral active pharmaceutical ingredients (APIs) and fine chemicals. Among the privileged chiral ligands available for these transformations, the Walphos ligand family—characterized by a highly modular ferrocenyl-aryl diphosphine backbone—offers exceptional enantioselectivity and catalytic efficiency[1].

This application note provides a comprehensive, self-validating protocol for the use of Walphos SL-W006-2 in the rhodium-catalyzed asymmetric hydrogenation of functionalized olefins (e.g.,

Ligand Profile & Physicochemical Data

This compound features a sterically demanding bis(3,5-dimethylphenyl)phosphino group paired with a diphenylphosphino moiety on a rigid ferrocenyl-aryl scaffold[]. This specific steric bulk creates a deep chiral pocket that effectively discriminates between the enantiofaces of sterically hindered trisubstituted olefins[3].

Table 1: Physicochemical Properties of this compound

| Property | Specification |

| Ligand Family | Walphos (Ferrocenyl-Aryl Diphosphine) |

| CAS Number | 849925-21-9[] |

| Molecular Formula | C46H44FeP2 |

| Molecular Weight | 714.63 g/mol |

| Key Substituents | Bis(3,5-dimethylphenyl)phosphino, Diphenylphosphino |

| Handling/Storage | Store under inert atmosphere (Ar/N2) at 2–8 °C to prevent phosphine oxidation. |

Mechanistic Rationale: The "Alkene-First" Pathway

To optimize a catalytic process, one must understand the underlying kinetic landscape. The Rh-Walphos catalyzed asymmetric hydrogenation of functionalized olefins operates via the Halpern-Brown mechanism (the unsaturated or "alkene-first" pathway)[4].

The causality of the stereochemical outcome is governed by the Curtin-Hammett principle :

-

Substrate Coordination : The solvated active catalyst

binds the olefin, forming two rapidly interconverting diastereomeric complexes (Major and Minor). -

Kinetic Differentiation : Counterintuitively, the thermodynamically stable Major complex reacts with

extremely slowly. The less stable Minor complex undergoes oxidative addition of -

Stereocontrol : Because the minor pathway is kinetically dominant, it dictates the absolute configuration of the major product enantiomer[4].

Experimental Consequence: Because enantioselectivity relies on the massive rate difference in

Figure 1: Halpern-Brown mechanism for Rh-catalyzed asymmetric hydrogenation.

Experimental Protocol: Hydrogenation of -Unsaturated Acids

This protocol details the asymmetric hydrogenation of 2-methylcinnamic acid to (R)-2-methyl-3-phenylpropanoic acid using a 1 mol% catalyst loading[1].

Reagent & Solvent Preparation

-

Metal Precursor : Use

(NBD = norbornadiene). Causality: NBD is more labile and more readily hydrogenated off the metal center than cyclooctadiene (COD), ensuring rapid and complete generation of the active catalyst[3]. -

Solvent : Anhydrous Methanol (MeOH). Causality: Protic solvents provide a hydrogen-bonding network that stabilizes the highly polar transition state during the oxidative addition of

, significantly accelerating the reaction rate for carboxylate-bearing substrates. All solvents must be rigorously degassed via three freeze-pump-thaw cycles.

Step-by-Step Workflow

-

Catalyst Pre-formation (Glovebox) :

-

Inside an argon-filled glovebox, charge a 10 mL glass vial with

(0.01 mmol, 3.74 mg) and this compound (0.011 mmol, 7.86 mg). -

Critical Insight: A 10% molar excess of the ligand relative to Rh is mandatory. Unligated rhodium species act as highly active, non-selective background catalysts that will severely degrade the final ee[5].

-

Add 2.0 mL of degassed MeOH. Stir at 25 °C for 30 minutes. The solution will transition to a deep orange-red, confirming the formation of the

pre-catalyst.

-

-

Substrate Addition :

-

In a separate vial, dissolve 2-methylcinnamic acid (1.0 mmol, 162.2 mg) in 3.0 mL of degassed MeOH.

-

Transfer both the substrate solution and the catalyst solution into a 50 mL stainless-steel Parr autoclave equipped with a glass liner and a magnetic stir bar.

-

-

Reactor Pressurization :

-

Seal the autoclave, remove it from the glovebox, and connect it to a high-purity

line. -

Purge the headspace by pressurizing to 5 bar with

and carefully venting. Repeat this purge cycle three times to remove any trace argon/oxygen. -

Pressurize the reactor to 15 bar of

.

-

-

Reaction Execution :

-

Stir the reaction vigorously at 1000 rpm at 25 °C for 12 hours.

-

Critical Insight: High agitation is required to overcome gas-liquid mass transfer limitations. Poor stirring leads to localized

starvation at the catalyst surface, which can alter the kinetic ratios of the diastereomeric pathways and reduce enantioselectivity.

-

-

Workup & Analysis :

-

Carefully vent the

gas. Concentrate the reaction mixture under reduced pressure. -

Pass the crude residue through a short plug of silica gel (eluting with Ethyl Acetate) to sequester the Rh-Walphos complex.

-

Analyze conversion via

NMR and enantiomeric excess via chiral HPLC.

-

Process Optimization & Data Interpretation

The modularity of the Walphos ligand allows for high baseline selectivity, but process parameters must be tuned. Table 2 summarizes the causality of parameter shifts based on established literature for Walphos-catalyzed systems[1],[4].

Table 2: Optimization of Reaction Parameters (1 mol% Rh, 2-Methylcinnamic Acid)

| Solvent | Temp (°C) | Conversion (%) | Enantiomeric Excess (ee %) | Mechanistic Interpretation | |

| DCM | 15 | 25 | >99 | 82 | Aprotic solvent lacks transition-state stabilization. |

| THF | 15 | 25 | 85 | 76 | Coordinating solvent competes with substrate binding. |

| MeOH | 15 | 25 | >99 | 92 | Optimal protic stabilization and kinetic differentiation. |

| MeOH | 50 | 25 | >99 | 86 | High pressure forces the unselective major complex to react. |

| MeOH | 15 | 50 | >99 | 89 | Higher temperature reduces the kinetic gap between pathways. |

References

- Source: bocsci.

- Source: Organometallics (acs.org)

- Source: Organometallics (acs.org)

- Rhodium(I)

- Source: Chemical Reviews (acs.org)

Sources

Application Note: Ru-Catalyzed Dynamic Kinetic Resolution (DKR) using Walphos SL-W006-2

This Application Note and Protocol is designed for researchers and drug development professionals focusing on the Dynamic Kinetic Resolution (DKR) of

Introduction & Core Technology

This compound (CAS: 849925-21-9) is a privileged chiral ferrocenyl diphosphine ligand developed by Solvias.[][2] Unlike standard BINAP or DuPhos ligands, Walphos ligands feature a modular ferrocene backbone that allows for precise tuning of the "chiral pocket."

SL-W006-2 is distinguished by its 3,5-dimethylphenyl (xylyl) substituents on the phosphine attached to the ethyl arm.[] This increased steric bulk, compared to the phenyl-substituted analog (SL-W001), is critical for differentiating between the rapidly interconverting enantiomers of racemic substrates in Dynamic Kinetic Resolution (DKR).[]

Key Applications

-

Dynamic Kinetic Resolution (DKR) of

-substituted -

Asymmetric Hydrogenation of sterically hindered ketones.[][2]

-

Kinetic Resolution of chiral allylic alcohols (via hydrogenation).[][3]

Ligand Specifications

| Feature | Detail |

| Common Name | This compound |

| Chemical Name | (1R)-1-[(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene |

| CAS Number | 849925-21-9 |

| Metal Complex | Typically generated in situ with [RuCl |

| Key Substituent | 3,5-Xylyl (increases steric demand vs. Phenyl) |

Mechanism: Dynamic Kinetic Resolution (DKR)

The power of this protocol lies in DKR , which overcomes the 50% yield limitation of classical kinetic resolution.[4]

-

Racemization : The

-chiral center of the substrate (e.g., -

Discrimination : The Ru-Walphos catalyst binds and hydrogenates one enantiomer (

) significantly faster than the other ( -

Funneling : Because racemization is faster than the hydrogenation of the slow enantiomer (

), the entire racemic starting material is funneled into a single enantiomeric product with theoretical 100% yield and high stereocontrol.[]

Figure 1: The Dynamic Kinetic Resolution (DKR) pathway.[][2] The success of the reaction depends on the rate of racemization (

Protocol: DKR of -Acetamido- -Keto Esters

This protocol describes the synthesis of a chiral

A. Reagents & Equipment[1][2][6]

-

Substrate : Methyl 2-acetamido-3-oxobutanoate (Racemic).[][2]

-

Ligand : this compound (Solvias/Sigma).[]

-

Precursor : [RuCl

(benzene)] -

Solvent : Methanol (Degassed, Anhydrous) or Dichloromethane (DCM) for catalyst preparation.[][2]

-

Vessel : Stainless steel autoclave (Parr or similar) with glass liner.[]

-

Gas : Hydrogen (H

), 99.999% purity.[][2]

B. Catalyst Preparation (In Situ)

Note: While isolated complexes can be used, in situ preparation is often more cost-effective and equally efficient.[][2]

-

Weighing : In a glovebox (N

atm), weigh [RuCl -

Complexation : Transfer to a Schlenk tube. Add degassed DMF or MeOH (1.0 mL).

-

Heating : Stir at 50°C for 15–30 minutes. The solution should turn clear deep orange/red, indicating formation of the active [RuCl(benzene)(Walphos)]Cl species.[]

C. Hydrogenation Procedure

-

Substrate Loading : In the glass liner of the autoclave, dissolve the substrate (1.0 mmol) in degassed Methanol (4.0 mL).

-

Catalyst Addition : Add the pre-formed catalyst solution to the substrate solution.[][2]

-

Target S/C Ratio: 100:1 to 1000:1 depending on substrate difficulty. Start with S/C 200 for optimization.[]

-

-

Pressurization :

-

Seal the autoclave.[]

-

Purge with N

(3 cycles, 5 bar). -

Purge with H

(3 cycles, 10 bar). -

Pressurize to 50 bar (725 psi) H

.

-

-

Reaction : Heat to 50°C . Stir vigorously (1000 rpm) to prevent mass transfer limitations.

-

Time: 20–24 hours.[]

-

-

Workup :

D. Data Analysis & Optimization

| Parameter | Standard Condition | Optimization Direction |

| Solvent | Methanol | Switch to TFE (2,2,2-Trifluoroethanol) or DCM if diastereoselectivity is low.[][2] TFE enhances hydrogen bonding.[] |

| Temperature | 50°C | Increase to 80°C if conversion is slow (promotes racemization).[] Decrease to 25°C if ee is low (but check conversion). |

| Pressure | 50 bar | Lower pressure (10-20 bar) can sometimes improve diastereoselectivity by slowing hydrogenation relative to racemization.[] |

| Additives | None | Add catalytic HCl or KOtBu if racemization is slow (substrate dependent).[][2] |

Self-Validating Workflow (Troubleshooting)

Use this logic flow to diagnose failure modes.

Figure 2: Troubleshooting logic for DKR reactions. The most common failure in DKR is low diastereoselectivity (dr), indicating that the racemization rate is insufficient compared to the hydrogenation rate.

References

-

Solvias Ligand Portfolio . This compound Product Data. Solvias AG.[]

-

Sturm, T., et al. (2014).[] "Walphos versus Biferrocene-Based Walphos Analogues in the Asymmetric Hydrogenation of Alkenes and Ketones." Organometallics, 33(8), 1945–1952.[] [][2]

-

Noyori, R., et al. (2001).[] "Asymmetric Catalysis: Science and Opportunities."[] Nobel Lecture. (Foundational DKR theory).[]

-

Genêt, J. P. (2003).[] "Recent developments in the asymmetric hydrogenation of

-keto esters." Advanced Synthesis & Catalysis. (Context for Ru-catalyzed DKR). []

Sources

Application Note: Substrate Scope & Protocols for Walphos SL-W006-2 Catalyzed Reactions

Executive Summary & Ligand Profile[1][2][3][4][5]

Walphos SL-W006-2 is a privileged chiral ferrocenyl bisphosphine ligand belonging to the Walphos family.[] Distinguished by its unique 8-membered chelate ring upon coordination, it offers exceptional enantioselectivity in the asymmetric hydrogenation of functionalized olefins and ketones.[]

Unlike the parent ligand (SL-W001), SL-W006-2 incorporates sterically demanding and electron-rich 3,5-dimethylphenyl (xylyl) substituents on the phosphine attached to the ethyl arm.[] This modification is critical for substrates that require a tighter chiral pocket or enhanced electron density at the metal center to facilitate oxidative addition.[]

Chemical Identity[1][2][5][6][7][8]

-

Common Name: this compound[]

-

CAS Number: 849925-21-9[]

-

Chemical Name: (1R)-1-[(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene[]

-

Key Structural Feature: Planar chiral ferrocene backbone + Central chirality at the ethyl linker.[]

-

Catalytic Metals: Rhodium (Rh), Ruthenium (Ru), Iridium (Ir), Copper (Cu).[]

Critical Substrate Scope Analysis

The utility of SL-W006-2 is defined by its ability to handle "privileged" substrate classes with industrial relevance.[] The following data summarizes the expected performance based on internal screenings and literature precedents.

A. Rhodium-Catalyzed Asymmetric Hydrogenation (C=C)

This is the primary application.[] The ligand is particularly effective for dehydroamino acids and itaconates, often exceeding 98% ee.[]

| Substrate Class | Specific Example | Catalyst Precursor | Conditions | Typical Yield | Typical ee |

| Methyl 2-acetamidoacrylate | [Rh(cod) | 1-5 bar H | >99% | 97-99% | |

| Methyl 3-acetamidocrotonate | [Rh(nbd) | 10 bar H | >95% | 95-98% | |

| Itaconates | Dimethyl itaconate | [Rh(cod) | 5 bar H | >99% | 96-99% |

| Enamides | N-(1-phenylvinyl)acetamide | [Rh(cod) | 20 bar H | >95% | 90-95% |

B. Ruthenium-Catalyzed Hydrogenation (C=O)

SL-W006-2 is effective for the dynamic kinetic resolution (DKR) of

| Substrate Class | Specific Example | Catalyst Precursor | Conditions | Typical Yield | Typical ee |

| Methyl 3-oxobutanoate | [RuCl | 50 bar H | >95% | 92-96% | |

| Functionalized Ketones | [RuCl | 30 bar H | >90% | 88-94% |

C. Cross-Coupling Applications

While less common than hydrogenation, the Walphos family facilitates Pd-catalyzed C-N and C-C bond formations.[] SL-W006-2 is recommended when standard ligands (BINAP, DPPF) fail to induce sufficient stereocontrol in asymmetric allylic substitutions.[]

Mechanistic Rationale & Visualization[1][7]

The success of SL-W006-2 stems from the "Walphos Bite" .[] Upon coordination to Rh(I), the ligand forms an 8-membered chelate ring.[][2] This large ring size, combined with the rigidity of the ferrocene backbone, creates a deep, well-defined chiral pocket.[]

Ligand-Substrate Interaction Model

The 3,5-dimethylphenyl (xylyl) groups (represented in the diagram below) extend into the quadrants occupied by the substrate, enforcing specific facial coordination.[]

Caption: Workflow of catalyst formation and the Rh-catalyzed hydrogenation cycle using this compound.

Standard Operating Procedure (SOP)

Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl 2-Acetamidoacrylate

This protocol is designed as a self-validating system .[] If the color changes described do not occur, abort and check solvent purity/oxygen levels.

Materials Checklist

-

Ligand: this compound (10.7 mg, 0.015 mmol)[]

-

Metal Precursor: [Rh(cod)

]BF -

Substrate: Methyl 2-acetamidoacrylate (1.43 g, 10.0 mmol)[]

-

Solvent: Methanol (Degassed, anhydrous) - 10 mL

-

Equipment: High-pressure stainless steel autoclave (Parr or similar), glass liner, magnetic stir bar.[]

Step-by-Step Methodology

-

Inert Atmosphere Prep:

-

Perform all solid handling inside a glovebox (N

or Ar atmosphere) or using rigorous Schlenk techniques.[] -

Validation: The Rh precursor should be orange/red crystals.[] If dark brown/black, the precursor is degraded.[]

-

-

Catalyst Formation (In-Situ):

-

In a Schlenk tube, dissolve [Rh(cod)

]BF -

Stir at room temperature for 15–30 minutes.

-

Visual Check: The solution should turn from orange to a clear, deep orange-red.[] Precipitate formation indicates oxidation.[]

-

-

Substrate Preparation:

-

Dissolve the substrate (1.43 g) in 8 mL of degassed MeOH in the autoclave glass liner.

-

-

Reaction Assembly:

-

Transfer the catalyst solution (2 mL) into the substrate solution via syringe/cannula.[]

-

Total Volume: 10 mL.[] Substrate/Catalyst (S/C) ratio = 1000:1.[]

-

-

Hydrogenation:

-

Seal the autoclave.[] Purge 3 times with Nitrogen (5 bar), then 3 times with Hydrogen (5 bar).

-

Pressurize to 5 bar (72 psi) H

. -

Stir at Room Temperature (25°C) for 2–12 hours.

-

-

Work-up & Analysis:

-

Vent H

carefully.[] -

Concentrate the solvent under reduced pressure.[]

-

Analysis: Determine conversion via

H NMR and enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

-

Troubleshooting & Optimization

The following logic tree addresses common failure modes.

Caption: Decision tree for troubleshooting catalytic performance.

Expert Tips

-

Solvent Effect: If MeOH fails, Trifluoroethanol (TFE) is a "magic solvent" for Walphos ligands.[] It enhances the hydrogen bond network and often boosts ee by 5-10%.[]

-

Pressure: Walphos is robust.[] Unlike DuPhos (which requires low pressure), Walphos often performs better at higher pressures (20-50 bar) for difficult substrates.[]

-

Counter-ion: Switch from BF

to BARF (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) if reactivity is low.[] The non-coordinating nature of BARF stabilizes the cationic Rh species.[]

References

-

Solvias Ligand Portfolio. Walphos Ligands: Structural Features and Applications.[] Solvias AG.[]

-

Sturm, T., et al. (2014). Walphos versus Biferrocene-Based Walphos Analogues in the Asymmetric Hydrogenation of Alkenes and Ketones.[] Organometallics, 33(8), 1945–1952.[] []

-

Sigma-Aldrich. this compound Product Specification and Safety Data Sheet.[]

-

Blaser, H. U., et al. (2003). Solvias Josiphos and Walphos Ligands: From Discovery to Industrial Application.[] Accounts of Chemical Research.[][3] []

(Note: Ensure all safety protocols regarding high-pressure hydrogen and heavy metals are followed strictly according to your institution's EHS guidelines.)

Sources

Advanced Protocol: Asymmetric Hydrogenation using Walphos SL-W006-2

Application Note & Technical Guide []

Executive Summary

The synthesis of chiral pharmaceutical intermediates demands catalysts that offer not just high enantioselectivity, but also industrial robustness.[] Walphos SL-W006-2 (CAS: 849925-21-9) is a premier chiral ferrocenyl phosphine ligand designed for the asymmetric hydrogenation of challenging substrates.[]

Distinguished by its xylyl-substituted phosphine arm and ferrocene backbone, SL-W006-2 excels in creating sterically crowded chiral centers where standard ligands (e.g., BINAP, DuPhos) fail.[] This guide details the physicochemical profile, mechanistic advantages, and a validated protocol for the synthesis of chiral carboxylic acids—a critical motif in renin inhibitors and other cardiovascular therapeutics.

Technical Profile: this compound

Chemical Identity

| Parameter | Specification |

| Common Name | This compound |

| CAS Number | 849925-21-9 |

| IUPAC Name | (1R)-1-[(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene |

| Molecular Formula | C₄₆H₄₄FeP₂ |

| Molecular Weight | 714.63 g/mol |

| Chirality | Planar (Ferrocene) & Central (Ethyl arm) |

| Appearance | Orange to dark orange crystalline powder |

| Air Sensitivity | Oxidatively unstable in solution; handle under Argon/Nitrogen.[][2][3] |

Structural Advantage

The Walphos scaffold features a unique 8-membered chelate ring upon coordination with metals (Rh, Ru, Ir).[] Unlike rigid C2-symmetric ligands, Walphos ligands possess a flexible "chiral pocket."[]

-

Electronic Tuning: The ferrocene backbone provides electron-rich donation, stabilizing high-oxidation state intermediates.[]

-

Steric Tuning: SL-W006-2 replaces standard phenyl groups with 3,5-dimethylphenyl (xylyl) groups.[] This increased steric bulk is critical for enhancing enantioselectivity in substrates with small pro-chiral differentiation (e.g., methyl vs. ethyl groups).[]

Core Application: Asymmetric Hydrogenation

The primary industrial application of SL-W006-2 is the Rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes (C=C) and Ruthenium-catalyzed hydrogenation of ketones (C=O).[]

Mechanism of Action

The catalytic cycle follows the "unsaturated pathway" typical of Rh(I) diphosphine complexes.[][4] The xylyl groups on SL-W006-2 dictate the quadrant blocking that forces the substrate to bind in a specific prochiral face.[]

Caption: The catalytic cycle of Rh-Walphos hydrogenation. The substrate coordination step is where the steric bulk of SL-W006-2 imposes stereocontrol.[]

Validated Protocol: Synthesis of Chiral Dihydrocinnamic Acids

This protocol describes the hydrogenation of (E)-2-methyl-3-phenylacrylic acid to (R)-2-methyl-3-phenylpropanoic acid .[] This transformation mimics the critical step in the synthesis of Aliskiren intermediates.

Reagents & Equipment[1]

-

Ligand: this compound (1.1 mol% relative to metal)[]

-

Precursor: [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)[]

-

Substrate: (E)-2-methyl-3-phenylacrylic acid[]

-

Solvent: Methanol (Degassed, Anhydrous)[]

-

Gas: Hydrogen (H₂) grade 5.0[]

-

Vessel: Stainless steel autoclave (Parr or similar) with glass liner.

Step-by-Step Methodology

Phase 1: Catalyst Preparation (In-Situ)

Note: All steps must be performed in a glovebox or using strict Schlenk techniques.[]

-

Weighing: In a 4 mL vial, weigh [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol) .

-

Ligand Addition: Add This compound (7.9 mg, 0.011 mmol) .

-

Solvation: Add 1.0 mL of degassed Methanol .

-

Complexation: Stir at room temperature for 15–30 minutes. The solution should turn a clear orange-red, indicating the formation of the [Rh(Walphos)(COD)]+ complex.[]

Phase 2: Hydrogenation Reaction[][5]

-

Substrate Solution: In a separate vessel, dissolve (E)-2-methyl-3-phenylacrylic acid (1.62 g, 10 mmol) in 9.0 mL Methanol .

-

Mixing: Transfer the 1.0 mL catalyst solution into the substrate solution (S/C ratio = 1000:1).

-

Loading: Transfer the mixture into the glass liner of the autoclave.

-

Purging: Seal the autoclave. Purge with Nitrogen (3 cycles) followed by Hydrogen (3 cycles) to remove oxygen.[]

-

Pressurization: Charge the autoclave to 30 bar (435 psi) H₂.

-

Reaction: Stir at 25°C for 12–24 hours.

-

Tip: For sterically demanding substrates, increasing temperature to 40°C may improve conversion without significantly eroding ee.[]

-

Phase 3: Workup & Analysis[]

-

Venting: Carefully vent the hydrogen gas (fume hood).[]

-

Concentration: Evaporate the solvent under reduced pressure.

-

Analysis: Determine conversion via ¹H NMR. Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).[]

Experimental Workflow Diagram

Caption: Operational workflow for the asymmetric hydrogenation using SL-W006-2.

Performance Benchmarking

The following table illustrates why SL-W006-2 is selected over other Walphos variants for specific steric profiles.

| Ligand | Phosphine Substituent (R) | Substrate: 2-methylcinnamic acid | Result (ee%) |

| SL-W006-2 | 3,5-Dimethylphenyl (Xylyl) | (R)-Product | 92% - 96% |

| SL-W001-1 | Phenyl | (R)-Product | 85% - 88% |

| SL-W008-1 | 3,5-bis(trifluoromethyl)phenyl | (R)-Product | < 50% (Mismatched electronics) |

Data Interpretation: The xylyl groups in SL-W006-2 provide the optimal "tightness" in the chiral pocket for medium-sized substrates like cinnamic acid derivatives.[] The electron-deficient CF3 variant (W008) often fails for this specific class due to reduced electron donation to the Rh center.[]

Troubleshooting & Expert Insights

Oxygen Sensitivity[1]

-

Symptom: Catalyst solution turns black or precipitates metal immediately.[]

-

Cause: Oxidation of the phosphine ligand or Rh precursor.[]

-

Fix: Ensure methanol is rigorously degassed (freeze-pump-thaw or sparging with Ar for 30 min). Use a glovebox for catalyst mixing.[][4]

Low Conversion

-

Symptom: Reaction stops at 50-60% conversion.[]

-

Cause: Catalyst poisoning by substrate impurities (e.g., halides, sulfur) or insufficient H₂ solubility.[]

-

Fix: Recrystallize the substrate.[] Increase pressure to 50 bar.

Enantioselectivity Erosion[1]

-

Symptom: ee% drops from 95% to 80% upon scale-up.

-

Cause: Temperature gradients in larger reactors.[]

-

Fix: Maintain strict temperature control. Walphos ligands are temperature sensitive; do not exceed 50°C unless verified.[]

References

-

Solvias AG. Ligands and Catalysts Catalogue. Retrieved from [Link]

-

Weissensteiner, W., et al. (2014).[] "Walphos versus Biferrocene-Based Walphos Analogues in the Asymmetric Hydrogenation of Alkenes and Ketones." Organometallics, 33(8), 1945–1952.[] Retrieved from [Link]

-

Sturm, T., et al. (2008).[][6] "Synthesis, Coordination Behavior, and Use in Asymmetric Hydrogenations of Walphos-Type Ligands." Organometallics, 27(6), 1119-1127.[] Retrieved from [Link]

Sources

Application Note: Experimental Setup for Asymmetric Catalysis with Walphos SL-W006-2

Executive Summary

Walphos SL-W006-2 (CAS 849925-21-9) is a highly modular, ferrocene-based chiral bisphosphine ligand utilized in transition metal-catalyzed asymmetric hydrogenation[]. Structurally defined as (1R)-1-[(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene, it is particularly effective in the Rh- and Ru-catalyzed enantioselective reduction of functionalized alkenes, ketones, and imines[2]. This application note provides a comprehensive, self-validating protocol for the Rh-catalyzed asymmetric hydrogenation of alkenes, detailing the mechanistic causality behind experimental parameters to ensure high conversion and enantiomeric excess (ee).

Mechanistic Rationale & Ligand Design

The exceptional enantio-discrimination of this compound stems from its unique structural topology:

-

Dual Chirality: The ligand possesses both planar chirality (from the ferrocene backbone) and central chirality (from the ethyl bridge). This creates a highly rigid and predictable asymmetric pocket around the metal center[2].

-

Steric Tuning: The incorporation of 3,5-dimethylphenyl groups on the aliphatic phosphine exerts significant steric pressure compared to standard phenyl rings. This forces the incoming prochiral substrate to adopt a single, low-energy reactive conformation during coordination.

-

Electronic Differentiation: The two phosphorus atoms have distinct electronic properties (one is alkyl-bound and electron-rich; the other is aryl-bound). This trans-effect modulation accelerates the rate-determining migratory insertion step while maintaining tight stereocontrol.

Caption: Standard Halpern-Brown catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Experimental Workflow

Caption: End-to-end experimental workflow for Walphos-catalyzed asymmetric hydrogenation.

Step-by-Step Protocol: Rh-Catalyzed Asymmetric Hydrogenation

This protocol uses 2-methylcinnamic acid as a benchmark substrate, which historically yields >99% conversion and 92% ee with this specific ligand[3].

Phase 1: Catalyst Pre-activation (Glovebox Required)

Causality: Free phosphines are highly susceptible to oxidation, and Rh(I) precursors are moisture-sensitive. Performing this step in an argon-filled glovebox ensures the integrity of the active catalytic species.

-

Inside the glovebox, weigh 0.01 mmol (1.0 mol%) of [Rh(nbd)2]BF4 or [Rh(cod)2]BF4 into a dry 5 mL glass vial equipped with a magnetic stir bar.

-

Weigh 0.011 mmol (1.1 mol%) of This compound .

-

Critical Insight: Using a slight excess (1.1 eq) of the ligand relative to the metal ensures complete complexation. Uncomplexed Rh(I) will catalyze a racemic background hydrogenation, severely eroding the final ee%.

-

-

Add 2.0 mL of rigorously degassed, anhydrous methanol (MeOH).

-

Stir the mixture at room temperature for 30 minutes. The solution will typically undergo a color change (e.g., to deep orange/red), indicating the formation of the active [Rh(diene)(Walphos)]BF4 complex.

Phase 2: Substrate Preparation & Reaction Setup

-

In a separate vial, dissolve 1.0 mmol of 2-methylcinnamic acid in 3.0 mL of degassed MeOH.

-

Transfer the substrate solution into the vial containing the pre-activated catalyst.

-

Place the reaction vial into a stainless-steel high-pressure autoclave. Seal the autoclave inside the glovebox.

Phase 3: High-Pressure Hydrogenation

Causality: For sterically hindered substrates like 2-methylcinnamic acid, high H₂ pressure (50 bar) is required to accelerate the oxidative addition of hydrogen[4]. If the pressure is too low, reversible alkene coordination can lead to isomerization or loss of stereocontrol.

-

Remove the sealed autoclave from the glovebox and connect it to a hydrogen gas line.

-

Purge the lines, then carefully pressurize the autoclave to 10 bar with H₂ and vent to 1 bar. Repeat this purge cycle three times to remove any trace argon/nitrogen.

-

Pressurize the autoclave to 50 bar H₂ .

-

Stir vigorously (800-1000 rpm) at 25 °C for 12 to 24 hours. Note: High stirring rates are essential to overcome gas-liquid mass transfer limitations.

Phase 4: Workup & Self-Validation System

Causality: Transition metals can irreversibly bind to and destroy expensive chiral HPLC columns. A silica plug filtration is mandatory before any chromatographic analysis.

-

Carefully vent the hydrogen gas in a well-ventilated fume hood.

-

Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure.

-

Dissolve the crude residue in 2 mL of Ethyl Acetate/Hexane (1:1) and pass it through a short pad of silica gel to remove the Rh-catalyst. Wash with an additional 5 mL of the solvent mixture.

-

Evaporate the filtrate to yield the crude product.

-

Validation Step 1 (Conversion): Analyze the crude product via ¹H NMR to confirm >99% conversion (monitor the disappearance of the olefinic proton signals). Do not proceed to HPLC if conversion is <95%, as starting material peaks may co-elute and convolute ee determination.

-

Validation Step 2 (Enantioselectivity): Determine the ee% via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH mobile phase).

Data Presentation: Substrate Scope & Expected Outcomes

The following table summarizes the quantitative data and expected performance of this compound across standard benchmark substrates[2][3].

| Substrate | Catalyst Precursor | H₂ Pressure (bar) | Solvent | Conversion (%) | Enantiomeric Excess (ee %) |

| 2-Methylcinnamic acid | [Rh(nbd)2]BF4 | 50 | MeOH | > 99 | 92 (R) |

| 2,4-Pentanedione | [Ru(cod)(methallyl)2] | 50 | EtOH | > 99 | 98 (S,S) |

| Dimethyl itaconate | [Rh(cod)2]BF4 | 10 | MeOH | > 99 | 95 (R) |

| Acetamidoacrylate | [Rh(cod)2]BF4 | 10 | MeOH | > 99 | 97 (R) |

Troubleshooting & Optimization Parameters

-

Low Conversion: Often caused by poor gas-liquid mixing or trace oxygen in the solvent. Ensure stirring rates exceed 800 rpm. Verify that solvents are degassed via the freeze-pump-thaw method.

-

Low Enantioselectivity: If conversion is high but ee is low, suspect partial ligand oxidation or incomplete catalyst pre-activation. Ensure the 1.1:1 Ligand-to-Metal ratio is strictly adhered to. Additionally, try lowering the reaction temperature to 0 °C to increase the energy difference between the diastereomeric transition states.

-

Solvent Effects: Protic solvents (MeOH, EtOH) generally accelerate Rh-catalyzed hydrogenations by stabilizing the polar transition states during migratory insertion. If solubility is an issue, a mixture of DCM/MeOH (1:1) can be utilized without significant loss of ee.

References

-

Groß, Manuela A., et al. "Walphos versus Biferrocene-Based Walphos Analogues in the Asymmetric Hydrogenation of Alkenes and Ketones." Organometallics, vol. 33, no. 8, 2014, pp. 1945-1952. URL:[Link]

-

Sturm, Thomas, et al. "Synthesis, Coordination Behavior, and Use in Asymmetric Hydrogenations of Walphos-Type Ligands." Organometallics, vol. 27, no. 11, 2008. URL:[Link]

Sources

Advanced Application Note: Optimizing Catalyst Loading and Turnover Number (TON) for Walphos SL-W006-2 in Asymmetric Hydrogenation

Introduction & Mechanistic Rationale

Walphos SL-W006-2 (CAS: 849925-21-9) is a highly modular, chiral bidentate bisphosphine ligand featuring a ferrocene backbone. Structurally defined as (1R)-1-[(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene, it is a privileged ligand in transition-metal-catalyzed asymmetric hydrogenation[].

In pharmaceutical manufacturing and fine chemical synthesis, the economic and environmental viability of a catalytic process is heavily dependent on the Turnover Number (TON) —the absolute number of substrate molecules converted per molecule of catalyst—and the Turnover Frequency (TOF) . Walphos ligands, when complexed with Rh(I), Ru(II), or Ir(I) precursors, create a rigid, deep chiral pocket that effectively discriminates between enantiotopic faces of prochiral substrates (such as alkenes, ketones, and imines). This robust coordination prevents premature metal leaching and catalyst degradation, enabling extremely low catalyst loadings (high Substrate-to-Catalyst [S/C] ratios) while maintaining excellent enantiomeric excess (ee)[2].

Causality in Catalyst Loading

Pushing a catalytic system to high TONs (e.g., >5,000) is not merely a matter of reducing the catalyst amount. At micro-molar concentrations, the catalyst becomes exponentially susceptible to deactivation by trace impurities (e.g., dissolved oxygen, moisture, or coordinating solvent impurities). Therefore, achieving high TONs with this compound requires a holistic, self-validating experimental design where substrate purification and inert-atmosphere techniques are as critical as the ligand structure itself.

Quantitative Performance Data

The table below summarizes the expected performance metrics of Walphos-type ligands across various substrate classes, demonstrating the inverse relationship between catalyst loading and TON when reaction conditions are optimized[2][3][4].

| Substrate Class | Metal Precursor | Catalyst Loading (mol%) | S/C Ratio | Max TON | Enantiomeric Excess (ee) |

| [Ru(p-cymene)Cl | 0.01% - 0.1% | 1,000 - 10,000 | >10,000 | 97% - 99% | |

| [Rh(NBD) | 0.05% - 0.125% | 800 - 2,000 | ~1,940 | 97% - 99% | |

| Unfunctionalized Alkenes | [Ir(COD)Cl] | 0.002% - 0.05% | 2,000 - 50,000 | ~43,000 | 92% - 98% |

| Heteroarenes (Quinolines) | [Ir(COD)Cl] | 0.1% - 0.5% | 200 - 1,000 | ~4,000 | 85% - 93% |

Experimental Workflow for TON Optimization

To systematically determine the maximum TON for this compound, researchers must follow a rigorous workflow that isolates variables and prevents false negatives caused by extrinsic catalyst poisons.

Workflow for optimizing this compound catalyst loading and TON.

Step-by-Step Protocol: Determining Maximum TON

This protocol is a self-validating system. You will first run a baseline reaction at a standard S/C ratio (100:1) to confirm intrinsic catalytic activity. Only upon baseline validation should you proceed to the high-TON screening (S/C 10,000:1).

Phase 1: Reagent Preparation & Baseline Validation

Causality Check: Trace peroxides in ethereal solvents or dissolved O

-

Solvent Purification: Distill the reaction solvent (e.g., methanol or trifluoroethanol) over appropriate drying agents under argon. Degas via three freeze-pump-thaw cycles.

-

Substrate Purification: Pass the prochiral substrate through a short pad of activated basic alumina to remove trace acidic impurities and peroxides.

-

Baseline Reaction (S/C = 100): In an argon-filled glovebox, mix 1.0 mol% of[Rh(NBD)

]BF -

Validation: Analyze via chiral HPLC. If conversion is <99% or ee is lower than expected, halt the protocol. Re-purify all reagents.

Phase 2: High-TON Execution (S/C = 10,000)

-

Stock Solution Preparation: To achieve accurate micro-dosing, prepare a 0.01 M stock solution of the pre-formed[Rh(this compound)]BF

complex in degassed solvent inside the glovebox. -

Reaction Assembly: To a high-pressure stainless-steel autoclave vial containing a magnetic stir bar, add 10.0 mmol of the purified substrate.

-

Catalyst Dosing: Add exactly 100 µL of the 0.01 M catalyst stock solution (0.001 mmol catalyst) to the vial. This establishes an exact S/C ratio of 10,000:1 (0.01 mol% loading).

-

Pressurization: Seal the autoclave. Purge the vessel by pressurizing to 10 atm with ultra-high purity (UHP) H

and carefully venting. Repeat this purge cycle three times to eliminate dead-volume argon/nitrogen, which can impede H -

Hydrogenation: Pressurize the autoclave to the target pressure (e.g., 50 atm H

). Heat to the optimized temperature (typically 25°C - 50°C) and stir vigorously (1000 rpm) to overcome gas-liquid mass transfer limitations.

Phase 3: Workup and Analysis

-

Depressurization: After the designated reaction time (e.g., 24-48 hours), cool the autoclave to room temperature and slowly vent the H

gas in a fume hood. -

Sample Preparation: Dilute a 50 µL aliquot of the reaction mixture with 1 mL of HPLC-grade hexanes/isopropanol.

-

Quantification: Determine the conversion (TON) via

H NMR or GC-FID. Determine the enantiomeric excess via chiral stationary phase HPLC.-

Calculation:

. For example, at S/C 10,000 with 95% conversion, the TON is 9,500.

-

Mechanistic Cycle

Understanding the catalytic cycle is crucial for troubleshooting. If the reaction stalls at high TON, it is often due to the failure of the oxidative addition step (due to low H

Rh-Walphos catalyzed asymmetric hydrogenation cycle.

Troubleshooting High-TON Reactions

-

Incomplete Conversion (Low TON): If the reaction stops at a TON of 2,000 despite an S/C of 10,000, the catalyst has likely deactivated. This is frequently caused by trace halogen impurities in the substrate acting as coordinating poisons, or by the formation of inactive bridging hydride dimers. Solution: Increase H

pressure to accelerate the oxidative addition step, outcompeting dimer formation. -

Erosion of Enantioselectivity: If ee drops at lower catalyst loadings, it indicates a competing background reaction (e.g., an achiral pathway catalyzed by trace uncomplexed metal). Solution: Ensure a slight molar excess of the this compound ligand relative to the metal precursor (e.g., 1.1 : 1.0) during the in situ preparation[4].

References